

# A Comparative Guide to the Bioequivalence of Levamlodipine Besylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different **levamlodipine besylate** formulations, supported by experimental data from published studies. Levamlodipine, the pharmacologically active S-enantiomer of amlodipine, is a calcium channel blocker widely used in the management of hypertension and angina.[1][2] Ensuring the bioequivalence of generic formulations to the reference product is a critical step in drug development and regulatory approval.

### **Comparison of Pharmacokinetic Parameters**

Bioequivalence studies are essential to demonstrate that a new formulation of a drug has the same rate and extent of absorption as the reference product. The following tables summarize the key pharmacokinetic parameters from comparative studies on **levamlodipine besylate** formulations.

One key study compared a test formulation of 5 mg levamlodipine with a reference formulation of 10 mg amlodipine in healthy Chinese subjects under both fasting and fed conditions.[3][4][5] [6][7] The rationale for this comparison is that the therapeutic activity of racemic amlodipine is attributed to the S-enantiomer, levamlodipine.[3][6]

Table 1: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fasting Conditions[4]



| Parameter        | Test Formulation (5 mg Levamlodipine) | Reference<br>Formulation (10 mg<br>Amlodipine) | 90% Confidence<br>Interval for<br>Geometric Mean<br>Ratio |
|------------------|---------------------------------------|------------------------------------------------|-----------------------------------------------------------|
| Cmax (ng/mL)     | 2.70 ± 0.49                           | 2.83 ± 0.52                                    | 89.59% - 101.61%[5]                                       |
| AUC0-t (ng·h/mL) | 141.32 ± 36.24                        | 153.62 ± 33.96                                 | 87.83% - 94.87%[5]                                        |
| AUC0-∞ (ng·h/mL) | 157.14 ± 45.65                        | 173.05 ± 41.78                                 | 86.28% - 93.49%[5]                                        |

Table 2: Pharmacokinetic Parameters of Levamlodipine (5 mg Test Formulation) vs. Amlodipine (10 mg Reference Formulation) in Healthy Volunteers under Fed Conditions[3][4]

| Parameter        | Test Formulation (5 mg Levamlodipine) | Reference<br>Formulation (10 mg<br>Amlodipine) | 90% Confidence<br>Interval for<br>Geometric Mean<br>Ratio |
|------------------|---------------------------------------|------------------------------------------------|-----------------------------------------------------------|
| Cmax (ng/mL)     | 2.73 ± 0.55                           | 2.87 ± 0.81                                    | 90.93% - 102.37%[5]                                       |
| AUC0-t (ng·h/mL) | 166.93 ± 49.96                        | 165.46 ± 43.58                                 | 95.75% - 104.93%[5]                                       |
| AUC0-∞ (ng·h/mL) | 190.99 ± 70.89                        | 189.51 ± 64.70                                 | 95.36% - 105.33%[5]                                       |

Another bioequivalence study compared a test and a reference formulation of 2.5 mg **levamlodipine besylate** tablets in healthy Chinese male volunteers.[8]

Table 3: Pharmacokinetic Parameters of Two 2.5 mg Levamlodipine Besylate Formulations



| Parameter        | Test Formulation | Reference<br>Formulation | 90% Confidence<br>Interval for<br>Geometric Mean<br>Ratio |
|------------------|------------------|--------------------------|-----------------------------------------------------------|
| Cmax (ng/mL)     | 2.842 ± 0.428[9] | 2.891 ± 0.444[9]         | 84.52% - 103.00%[8]                                       |
| AUC0-t (ng·h/mL) | 133.5 ± 26.8[9]  | 141.9 ± 42.0[9]          | 87.49% - 98.23%[8]                                        |
| AUC0-∞ (ng·h/mL) | 156.3 ± 31.3[9]  | 158.8 ± 44.9[9]          | 84.30% - 103.25%[8]                                       |
| Tmax (h)         | 6.211 ± 1.813[9] | 5.947 ± 1.870[9]         | Not Reported                                              |
| t1/2 (h)         | 47.14 ± 19.08[9] | 42.27 ± 14.43[9]         | Not Reported                                              |

In these studies, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fell within the pre-specified bioequivalence limits of 80-125%.[3][4][5][8] This indicates that the compared formulations are bioequivalent.

## **Experimental Protocols**

The bioequivalence studies cited in this guide generally followed a standard randomized, openlabel, two-period crossover design.

Study Design: A single-dose, randomized, open-label, two-period crossover study is a common design for bioequivalence trials.[3][4][7][8] Healthy adult volunteers are randomly assigned to receive either the test or the reference formulation in the first period.[3][4][8] After a washout period, which is typically long enough to ensure complete elimination of the drug from the body (e.g., 14 to 21 days), subjects receive the alternate formulation in the second period.[4][6][8] Studies are often conducted under both fasting and fed conditions to assess the effect of food on drug absorption.[3][4]

Blood Sampling: Blood samples are collected from subjects at predetermined time points before and after drug administration. A typical sampling schedule might include collection at 0 hours (pre-dose) and then at multiple time points post-dose, such as 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 24, 36, 48, 72, 96, 120, 144, and 168 hours.[4][6] The collected blood samples are then centrifuged to separate the plasma, which is stored frozen until analysis.[6]







Analytical Method: The concentration of levamlodipine in the plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][6][8] This method offers high sensitivity and specificity for quantifying drug concentrations in biological matrices.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as Cmax, AUC0-t, and AUC0-∞ are calculated from the plasma concentration-time data using non-compartmental methods.[8] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine if there are any significant differences between the test and reference formulations.[8] The 90% confidence intervals for the ratio of the geometric means of the test and reference products are then calculated to assess bioequivalence.[4][5][8]

### **Visualizations**

**Experimental Workflow for a Bioequivalence Study** 





Click to download full resolution via product page

Caption: Workflow of a typical two-period crossover bioequivalence study.



## Signaling Pathway for Levamlodipine's Antihypertensive Effect





#### Click to download full resolution via product page

Caption: Mechanism of action of levamlodipine in reducing blood pressure.

Levamlodipine exerts its therapeutic effect by blocking the transmembrane influx of calcium through L-type calcium channels in vascular and cardiac smooth muscles.[10][11][12] This inhibition of calcium influx leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][10][11][12] The S-enantiomer is solely responsible for this calcium channel blocking activity.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Levamlodipine Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-dose and two-period crossover randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, two-way crossover bioequivalence study of levamlodipine besylate tablets in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]
- 12. Levamlodipine | C20H25ClN2O5 | CID 9822750 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Levamlodipine Besylate Formulations]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b192988#bioequivalence-studies-of-levamlodipine-besylate-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com